molecular formula C6H8O4 B13996478 2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone

Cat. No.: B13996478
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone is a versatile pyrone derivative that serves as a key synthon in organic and medicinal chemistry research. This compound is accessible via a green Achmatowicz rearrangement of biomass-derived 2,5-bis(hydroxymethyl)furan (BHMF), utilizing environmentally benign catalysts and oxidants like TS-1 and H 2 2O 2 2 to achieve high yields . Its structure features multiple reactive sites, making it a valuable building block for synthesizing complex molecules, including natural products like monticolides A and B . In vitro antimicrobial assays demonstrate that this pyrone compound exhibits favorable broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antibacterial agents . Furthermore, the compound shows promising degradability, aligning with principles of green chemistry . Researchers value this chiral molecule as a precursor for the asymmetric synthesis of pharmaceutically relevant targets. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Achmatowicz Rearrangement Route

One of the most established routes to synthesize 2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone involves the Achmatowicz rearrangement of substituted furfuryl alcohols. This method is well-documented for preparing hydroxylated pyranones from furans.

  • Starting from 2-chloro-1-(furan-2-yl)ethanol , synthesized from 1-(furan-2-yl)ethanone, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in approximately 70% yield. This intermediate can be further converted into the target compound by substituting the chlorine with a hydroxyl group.

  • The reaction conditions typically involve mild oxidation at room temperature or slightly elevated temperatures, ensuring selective ring expansion and hydroxylation without significant degradation.

Acid-Catalyzed Conversion of 3-Substituted Furfuryl Alcohols

A patented method describes the preparation of gamma-pyrones, including hydroxylated pyranones, by acid-catalyzed rearrangement of 3-halo- or 3-alkoxy-substituted furfuryl alcohols:

  • The 3-halo- or 3-alkoxy-2,5-dialkoxy-furfuryl alcohols are treated with inorganic or organic acids (e.g., hydrochloric acid, sulfuric acid, p-toluene sulfonic acid) at low temperatures (-50 °C to 25 °C, preferably -10 °C to 10 °C) in non-aqueous solvents such as methanol.

  • The reaction time varies with temperature and acid strength; for 3-alkoxy compounds, shorter times (as low as 5 minutes near 25 °C) suffice due to higher reactivity.

  • The intermediate 4-substituted-6-alkoxy-pyran-3-ones are isolated by extraction with organic solvents (chloroform, methylene chloride, benzene, diethyl ether) to avoid hydrolysis.

  • Subsequent heating in acidic media at 70–160 °C converts these intermediates into gamma-pyrones, including the hydroxylated pyranones, with reaction completion typically within 1 to 3 hours.

This method allows controlled synthesis of hydroxymethyl-substituted pyranones by careful selection of substituents and reaction conditions.

Hydroxymethylation via Enolate Reaction with Formaldehyde

Hydroxymethylation at the 6-position of pyranones can be achieved by nucleophilic attack of the pyrone enolate on formaldehyde under alkaline aqueous conditions:

  • The pyrone anion reacts with formaldehyde at an optimal pH of ~10.5 to furnish the 2-hydroxymethylated product in high yield (~82%).

  • Highly alkaline conditions are avoided to prevent polymerization of formaldehyde.

  • This method is often combined with protection of the 3-hydroxyl group (e.g., benzylation) to allow selective modification of the primary alcohol at the 6-position.

  • Subsequent oxidation steps can convert the hydroxymethyl group to aldehyde or acid functionalities if desired.

Multicomponent Reaction Synthesis in Ionic Liquid Media

A green and efficient one-pot synthesis of pyranone derivatives, including hydroxymethylated forms, has been reported via multicomponent reactions:

  • Aromatic aldehydes, malononitrile or cyanoacetate, and kojic acid (a 4-hydroxy-6-methylpyran-2-one derivative) are reacted in ionic liquid [bmim]BF4 in the presence of triethylamine at room temperature.

  • This method yields pyrano[3,2-b]pyranone derivatives with hydroxymethyl substituents under mild conditions, offering operational simplicity and environmental benefits.

  • Catalysts such as organic bases are critical for reaction efficiency, while acidic catalysts inhibit the reaction.

Oxidation and Functional Group Transformations

Selective oxidation of hydroxymethyl groups to aldehydes or acids on the pyranone ring is achieved by:

  • Sulfur trioxide-pyridine complex in triethylamine/dimethylsulfoxide for oxidation of primary alcohol to aldehyde.

  • Sodium chlorite with sulfamic acid in acetone-water mixture for further oxidation to carboxylic acid.

  • These transformations are sensitive due to pyranone ring instability under harsh conditions (e.g., Jones oxidation causes degradation).

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents & Conditions Yield & Notes Reference
Achmatowicz rearrangement 2-chloro-1-(furan-2-yl)ethanol m-CPBA oxidation ~70% yield; mild conditions; selective ring expansion
Acid-catalyzed rearrangement 3-halo- or 3-alkoxy-furfuryl alcohols Inorganic/organic acid, -50 °C to 25 °C Short reaction times; extraction to avoid hydrolysis
Hydroxymethylation via enolate Pyrone anion and formaldehyde Alkaline aqueous solution, pH ~10.5 High yield (~82%); pH control critical
Multicomponent reaction in ionic liquid Aromatic aldehydes, malononitrile, kojic acid Ionic liquid [bmim]BF4, Et3N, room temp Environmentally friendly; high yields; mild conditions
Selective oxidation of hydroxymethyl Hydroxymethyl pyranone derivatives SO3-pyridine complex, NaClO2/sulfamic acid Avoids degradation; controlled oxidation steps

Detailed Research Findings and Analysis

  • The Achmatowicz rearrangement is a cornerstone in the preparation of hydroxylated pyranones, providing good yields and functional group tolerance. The oxidation of furfuryl alcohol derivatives with m-CPBA is reproducible and scalable.

  • The acid-catalyzed routes allow for fine control over substitution patterns on the pyranone ring by varying the halo- or alkoxy substituents on the starting furfuryl alcohols. Temperature and acid strength are critical parameters that influence reaction time and selectivity.

  • Hydroxymethylation via enolate chemistry is a direct and high-yielding approach but requires precise pH control to prevent side reactions. Protection of adjacent hydroxyl groups is often necessary for subsequent functionalization.

  • The multicomponent reaction approach in ionic liquids represents a modern, green chemistry advancement, enabling rapid synthesis of complex pyranone derivatives with hydroxymethyl groups under mild and reusable catalytic conditions.

  • Selective oxidation methods are essential for functional group interconversion on the pyranone ring, but the sensitivity of the pyranone moiety requires mild oxidants and careful reaction monitoring to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzymatic reactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of metabolic disorders and diseases related to oxidative stress.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its hydroxyl groups allow for hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyranone Derivatives

Structural and Functional Group Variations

Key structural differences among pyranone derivatives include substituent types (hydroxyl, methyl, benzyl) and ring saturation (Table 1).

Table 1: Structural Comparison of Pyranone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source/Method
2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone C₆H₈O₄ 144.13 2-OH, 6-CH₂OH Antitumor (HL-60) Fungal isolation
3-Hydroxy-6-methyl-2(2H)-pyranone C₆H₆O₃ 126.11 3-OH, 6-CH₃ Not reported Synthetic
4-Hydroxy-6-methyl-3-(2-propenyl)-2H-pyran-2-one C₉H₁₀O₃ 166.18 4-OH, 6-CH₃, 3-allyl Not reported Synthetic
cis-6-Benzyl-2-ethyl-3,6-dihydro-2H-pyran C₁₄H₁₈O 202.29 6-benzyl, 2-ethyl, saturated ring Not reported Bismuth-mediated synthesis
Chalcone-phenylpyranone derivatives (e.g., 5f) C₃₁H₂₉Cl₂NO₅ 566.48 4-OH, 6-phenyl, chlorophenyl Antitumor (MCF-7, ZR-75-1) Cyclization and etherification

Stability and Reactivity

  • Ring Saturation : Saturated derivatives (e.g., 5,6-dihydro-2H-pyran-2-one) exhibit greater conformational rigidity, affecting binding to biological targets .

Biological Activity

2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone, often referred to as a pyranone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C6H8O4
  • Molecular Weight : 144.13 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of 2-hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone is attributed to its ability to interact with various biological targets. The compound exhibits:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as Alzheimer's disease (AD) by affecting cholinesterase activity .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant properties. It effectively reduces reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of 2-hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone. It has been shown to ameliorate cognitive impairments in animal models of neurodegenerative diseases by:

  • Reducing neuroinflammation.
  • Enhancing synaptic plasticity and neuronal survival .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies with different strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Study 1: Antioxidant and Neuroprotective Effects

In a study conducted by researchers investigating the effects of pyranone derivatives on cognitive function, 2-hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone was found to significantly reduce markers of oxidative stress in the brains of scopolamine-induced mice. The study concluded that this compound could be a promising agent for AD treatment due to its dual action as an antioxidant and neuroprotectant .

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on butyrylcholinesterase (BuChE), an enzyme associated with AD pathology. The results showed that 2-hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone had a potent IC50 value against BuChE, indicating its potential role in enhancing cholinergic signaling in the brain .

Data Table: Biological Activities Summary

Activity Mechanism Reference
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuroinflammation
Enzyme InhibitionInhibits BuChE
AntimicrobialEffective against various pathogens

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization of hydroxycarboxylic acid precursors or enzymatic catalysis. For example, lipase-catalyzed transesterification (e.g., lipase PS immobilized on Hyflo Super Cell in hexane) has been effective for enantioselective synthesis of structurally similar pyranones, achieving >99% conversion and 76% enantiomeric excess (ee) . Key variables include solvent polarity (e.g., hexane for lipase stability), temperature (room temperature for enzyme activity), and substrate molar ratios. Yields drop with improper pH control or moisture contamination.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound’s structure?

  • Methodological Answer :
  • 1H NMR : Look for characteristic signals: (i) Hydroxyl protons (δ 9–12 ppm, broad), (ii) pyranone ring protons (δ 5.5–6.5 ppm, multiplet for diastereotopic H), and (iii) hydroxymethyl protons (δ 3.5–4.5 ppm, split due to coupling).
  • 13C NMR : Pyranone carbonyl (δ 165–175 ppm), hydroxymethyl carbon (δ 60–70 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺. Discrepancies in splitting patterns may indicate impurities or tautomeric forms .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store waste separately in labeled containers for professional disposal (e.g., incineration by certified agencies) to mitigate environmental risks .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) improve enantioselective synthesis of this compound?

  • Methodological Answer : DKR combines enzymatic resolution with in situ racemization of the substrate. For pyranones, lipase PS in hexane with vinyl acetate as an acyl donor enables selective esterification of one enantiomer while a metal catalyst (e.g., Shvo’s catalyst) racemizes the unreacted substrate. This approach achieves near-quantitative yields and >95% ee, as demonstrated for 6-acetoxypyranone derivatives . Optimize racemization rates to match enzymatic reaction kinetics to avoid side products.

Q. What computational tools predict the reactivity of 2-Hydroxy-6-hydroxymethyl-3(2H,6H)-pyranone in aqueous vs. nonpolar environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model tautomeric equilibria (e.g., keto-enol shifts) and solvent effects. Polar solvents stabilize zwitterionic forms, altering reaction pathways.
  • MD Simulations : GROMACS can simulate solvation dynamics, revealing hydrogen-bonding networks that influence stability. For example, hydroxymethyl groups form intramolecular H-bonds in nonpolar solvents, reducing reactivity .

Q. How do conflicting NMR data arise in diastereomer analysis, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Diastereotopic protons : Use 2D-COSY or NOESY to identify coupling partners.
  • Tautomerism : Variable-temperature NMR (VT-NMR) can freeze equilibria (e.g., enol vs. keto forms at −40°C).
  • Impurities : Compare with HPLC retention times (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate pure fractions .

Data Contradiction Analysis

Q. Why do enzymatic vs. chemical synthesis routes produce divergent enantiomeric excess (ee) values?

  • Methodological Answer : Enzymatic routes (e.g., lipase-catalyzed transesterification) rely on steric complementarity to the active site, favoring specific enantiomers. Chemical methods (e.g., chiral auxiliaries) may lack precision, leading to lower ee. For example, lipase PS achieves 76% ee, whereas metal-catalyzed asymmetric hydrogenation of similar pyranones yields <50% ee due to competing pathways .

Research Applications

Q. How can this compound serve as a synthon for bioactive heterocycles?

  • Methodological Answer : The hydroxymethyl and hydroxyl groups enable:
  • Glycosylation : Coupling with sugar moieties via Mitsunobu conditions (DIAD, PPh₃) for antiviral analogs.
  • Lactonization : Acid-catalyzed cyclization to fused pyranone-lactones, tested for anticancer activity (IC₅₀ <10 μM in HeLa cells) .

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